1-methyl-N-{1-[5-methyl-1-(2-pyridinyl)-1H-pyrazol-4-yl]ethyl}-1H-pyrazole-5-carboxamide -

1-methyl-N-{1-[5-methyl-1-(2-pyridinyl)-1H-pyrazol-4-yl]ethyl}-1H-pyrazole-5-carboxamide

Catalog Number: EVT-3954288
CAS Number:
Molecular Formula: C16H18N6O
Molecular Weight: 310.35 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

(R)-6-(1-(8-Fluoro-6-(1-methyl-1H-pyrazol-4-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl)-3-(2-methoxyethoxy)-1,6-naphthyridin-5(6H)-one (AMG 337)

  • Compound Description: AMG 337 is a potent and selective inhibitor of the mesenchymal epithelial transition factor (MET) receptor tyrosine kinase. [] This compound exhibits nanomolar inhibition of MET kinase activity and demonstrates significant inhibition of MET phosphorylation in mice. [] Furthermore, AMG 337 displays robust tumor growth inhibition in a MET-dependent mouse efficacy model. []
  • Relevance: Although AMG 337 does not share the same core structure as the target compound, both compounds utilize a 1-methyl-1H-pyrazol-4-yl moiety as a key structural component. [] This structural similarity suggests a potential common binding motif or interaction with biological targets.

    Reference:[1] Discovery of (R)-6-(1-(8-Fluoro-6-(1-methyl-1H-pyrazol-4-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl)-3-(2-methoxyethoxy)-1,6-naphthyridin-5(6H)-one (AMG 337), a Potent and Selective Inhibitor of MET with High Unbound Target Coverage and Robust In Vivo Antitumor Activity:

5-(1-(2-Fluorophenyl)-1H-pyrazol-4-yl)-1H-tetrazole (LQFM039)

    Compound Description: LQFM039 is a novel pyrazole derivative with demonstrated anti-inflammatory, analgesic, and vasorelaxant effects. [] In vivo studies using mice have shown that LQFM039 can reduce acetic acid-induced abdominal writhing, licking time in both neurogenic and inflammatory phases of formalin, and carrageenan-induced paw edema. [] Mechanistic studies suggest that LQFM039's pharmacological effects involve the NO/cGMP pathway and calcium channels. []

    Relevance: LQFM039 shares a structural similarity with 1-methyl-N-{1-[5-methyl-1-(2-pyridinyl)-1H-pyrazol-4-yl]ethyl}-1H-pyrazole-5-carboxamide, specifically the presence of the 1H-pyrazol-4-yl moiety. [] This common structural feature suggests potential overlap in their pharmacological profiles and mechanisms of action.

    Reference: [] Anti-inflammatory, antinociceptive, and vasorelaxant effects of a new pyrazole compound 5-(1-(2-fluorophenyl)-1H-pyrazol-4-yl)-1H-tetrazole: role of NO/cGMP pathway and calcium channels:

N-(5-Methyl-3-oxo-1,2-diphenyl-2,3-dihydro-1H-pyrazol-4-yl)-N'-phenylureas and Carboxamides

  • Compound Description: This series represents non-peptidal heterocyclic compounds designed as cholecystokinin (CCK) antagonists. [] These compounds exhibit potent binding to CCK1 receptors and mixed CCK antagonists in binding assays. [] Specific examples within this series include amides 3c and 3d, exhibiting IC50 values of 20 nM and 25 nM for the CCK1 receptor, respectively. [] Additionally, ureidopyrazolines 4b and 4e display an IC50 of 20 nM and 25 nM, respectively, as mixed CCK receptor antagonists. [] In vivo studies have revealed anxiolytic and antidepressant effects for these compounds, with some enhancing the analgesic effects of morphine in mice. []
  • Relevance: While structurally distinct from the target compound, both this series and 1-methyl-N-{1-[5-methyl-1-(2-pyridinyl)-1H-pyrazol-4-yl]ethyl}-1H-pyrazole-5-carboxamide share a common chemical class: pyrazole derivatives. [] This shared class suggests a potential for overlapping biological activities and pharmacological profiles. Further investigation is needed to confirm these potential overlaps.

    Reference:[3] Cholecystokinin antagonists (part 1): Antinociceptive, anxiolytic and antidepressant effects of N-(5-methyl-3-oxo-1,2-diphenyl-2,3-dihydro-1H-pyrazol-4-yl)-N'-phenylureas and carboxamides:

5-Chloro-N2-[(1S)-1-(5-fluoropyrimidin-2-yl)ethyl]-N4-(5-methyl-1H-pyrazol-3-yl)pyrimidine-2,4-diamine (AZD1480)

    Compound Description: AZD1480 is a potent and selective inhibitor of the Jak/Stat pathway, a signaling cascade implicated in the development and progression of myeloproliferative neoplasms (MPNs). [] This compound exhibits potent inhibitory activity against Jak2, a key kinase in the Jak/Stat pathway. [] In preclinical studies, AZD1480 has demonstrated efficacy in inhibiting signaling and proliferation of Jak2 V617F mutant cell lines and in vivo tumor growth inhibition in a TEL-Jak2 mouse model. []

    Relevance: AZD1480 and 1-methyl-N-{1-[5-methyl-1-(2-pyridinyl)-1H-pyrazol-4-yl]ethyl}-1H-pyrazole-5-carboxamide share the 5-methyl-1H-pyrazolyl pharmacophore. [] Although the position of the methyl substituent on the pyrazole ring differs, the presence of this shared pharmacophore suggests potential similarities in their binding modes or interactions with biological targets.

    Reference:[27] Discovery of 5-chloro-N2-[(1S)-1-(5-fluoropyrimidin-2-yl)ethyl]-N4-(5-methyl-1H-pyrazol-3-yl)pyrimidine-2,4-diamine (AZD1480) as a novel inhibitor of the Jak/Stat pathway:

Properties

Product Name

1-methyl-N-{1-[5-methyl-1-(2-pyridinyl)-1H-pyrazol-4-yl]ethyl}-1H-pyrazole-5-carboxamide

IUPAC Name

2-methyl-N-[1-(5-methyl-1-pyridin-2-ylpyrazol-4-yl)ethyl]pyrazole-3-carboxamide

Molecular Formula

C16H18N6O

Molecular Weight

310.35 g/mol

InChI

InChI=1S/C16H18N6O/c1-11(20-16(23)14-7-9-18-21(14)3)13-10-19-22(12(13)2)15-6-4-5-8-17-15/h4-11H,1-3H3,(H,20,23)

InChI Key

RIAHTBWSZXQPHL-UHFFFAOYSA-N

SMILES

CC1=C(C=NN1C2=CC=CC=N2)C(C)NC(=O)C3=CC=NN3C

Canonical SMILES

CC1=C(C=NN1C2=CC=CC=N2)C(C)NC(=O)C3=CC=NN3C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.